1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Overview
Description
1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 . It is used for pharmaceutical testing .
Synthesis Analysis
A one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids has been developed via the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide .Molecular Structure Analysis
The molecular weight of this compound is 193.2 . The molecular structure is characterized by a cyclobutyl group attached to a 2-oxo-1,2-dihydropyridine ring, which is further substituted with a carboxylic acid group .Chemical Reactions Analysis
The compound can be synthesized through the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis . This reaction results in a mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 193.2 .Scientific Research Applications
Heterocyclic Derivative Syntheses
Research has focused on synthesizing heterocyclic derivatives, including dihydropyridinones and tetrahydropyridinediones, via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These methods yield various derivatives in satisfactory conditions, highlighting the versatility of heterocyclic compounds in synthesis and potential for further applications in materials science and organic chemistry (Bacchi et al., 2005).
Structural Characterization
Another aspect of research has been the structural characterization of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, through elemental analysis, IR spectrum, and single-crystal X-ray diffraction. This research underscores the importance of detailed structural analysis in understanding the properties and potential applications of these compounds in the development of new materials or chemical processes (Zhao Jing-gui, 2005).
Fluorescence Properties
The non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles has been studied, leading to the formation of fluorescent dihydropyridine derivatives. This transformation reveals potential applications of these compounds in developing fluorescent materials for imaging or sensor technologies (Ershov et al., 2015).
Catalytic Applications
Research on 1D coordination polymers based on similar structural motifs has shown effective heterogeneous catalysis in microwave-assisted single-pot deacetalization-Knoevenagel tandem reactions under solvent-free conditions. These findings highlight the potential of heterocyclic compounds in catalysis, offering greener alternatives for chemical synthesis and material processing (Paul et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1-cyclobutyl-2-oxopyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-6-7(10(13)14)4-5-11(9)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOWVPTYABNMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC(=CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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